N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity, suggesting they may interfere with the biochemical pathways essential for the survival of microorganisms .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide are largely determined by its interactions with various biomolecules. The nitrophenyl group in the compound is known to undergo catalytic reduction, a reaction that has been used to assess the activity of nanostructured materials . The specific enzymes, proteins, and other biomolecules that interact with this compound have not been fully elucidated.
Cellular Effects
Compounds with similar structures have been shown to exhibit antimicrobial activity, suggesting that they may influence cell function by disrupting cellular processes in microbes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-nitroaniline with carbon disulfide and potassium hydroxide to form 4-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-aminothiazole to form the thiazole ring. The final step involves the coupling of the thiazole derivative with 1,3-benzothiazole-6-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The thiazole and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or benzothiazole rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or catalysts.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl isothiocyanate: Used as an intermediate in the synthesis of various thiazole derivatives.
1,3-benzothiazole-6-carboxylic acid: A precursor in the synthesis of the target compound.
2-aminothiazole: A key building block in the formation of thiazole rings.
Uniqueness
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of a nitrophenyl group, a thiazole ring, and a benzothiazole ring
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-16(11-3-6-13-15(7-11)26-9-18-13)20-17-19-14(8-25-17)10-1-4-12(5-2-10)21(23)24/h1-9H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDSWDJPXZXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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